2-(2-(4-ethylpiperazin-1-yl)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide
Description
The compound 2-(2-(4-ethylpiperazin-1-yl)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide is a heterocyclic derivative featuring a thiazolo[4,5-d]pyrimidin-7-one core modified with a 4-ethylpiperazine moiety at position 2 and an N-(4-methoxyphenyl)acetamide group at position 4. The 4-ethylpiperazine substituent may enhance solubility and membrane permeability, while the 4-methoxyphenyl group could influence target binding through electronic or steric effects.
Properties
Molecular Formula |
C20H24N6O3S |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-[2-(4-ethylpiperazin-1-yl)-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H24N6O3S/c1-3-24-8-10-25(11-9-24)20-23-18-17(30-20)19(28)26(13-21-18)12-16(27)22-14-4-6-15(29-2)7-5-14/h4-7,13H,3,8-12H2,1-2H3,(H,22,27) |
InChI Key |
OQEIJTJJVHSJMX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-ETHYLPIPERAZIN-1-YL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]-N-(4-METHOXYPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolopyrimidine core, the introduction of the ethylpiperazine group, and the attachment of the methoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Key factors include the choice of raw materials, reaction conditions, and purification methods.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-ETHYLPIPERAZIN-1-YL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]-N-(4-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-[2-(4-ETHYLPIPERAZIN-1-YL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]-N-(4-METHOXYPHENYL)ACETAMIDE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases.
Industry: It may find applications in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 2-[2-(4-ETHYLPIPERAZIN-1-YL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]-N-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Substitutions at Position 3 and 6
Compounds I–XII from share the thiazolo[4,5-d]pyrimidine core but differ in substituents. For example:
- Compound II : Features a 2-methoxyphenyl group at position 3 and a triazole-propyl chain at position 5.
- Compound VII : Contains a 2-methoxyphenyl group at position 3 and a piperazine-linked triazole-propyl chain at position 6.
Piperazine Modifications
Compounds VIII–XII () incorporate piperazine rings linked to triazole-propyl chains. The target compound’s 4-ethylpiperazine substituent is less sterically hindered than the piperazine-triazole hybrids in VIII–XII, which may reduce metabolic instability while retaining favorable transport properties .
Acetamide-Linked Derivatives
Benzothiazole-Based Analogues
lists benzothiazole acetamides, such as N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide. While these share the N-(4-methoxyphenyl)acetamide group, the benzothiazole core lacks the fused pyrimidine ring of thiazolo[4,5-d]pyrimidine, likely reducing π-π stacking interactions with biological targets compared to the target compound .
Thioxo vs. Oxo Groups
The target compound’s 7-oxo group contrasts with the 2-thioxo substituents in Compounds I–VII ().
Pharmacokinetic and Functional Comparisons
Permeability and Lipophilicity
highlights permeability studies for thiazolo[4,5-d]pyrimidine derivatives. Piperazine-containing analogues (e.g., VIII–XII) demonstrate moderate lipophilic membrane permeability (log P ~2.5–3.1), attributed to their balanced hydrophilicity. The target compound’s 4-ethylpiperazine group may further optimize log P values within this range, enhancing oral bioavailability compared to polar triazole derivatives (log P <2) .
Antifungal Activity
While specific data for the target compound is unavailable, notes that fluconazole-thiazolo[4,5-d]pyrimidine hybrids exhibit IC50 values of 0.5–5 µM against Candida albicans. The absence of a triazole group in the target compound suggests a divergent mechanism of action, possibly targeting fungal membrane transporters or kinases instead of lanosterol 14α-demethylase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
